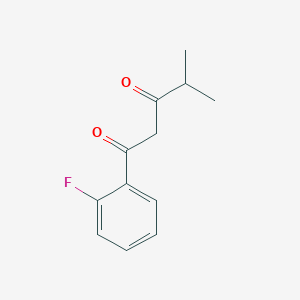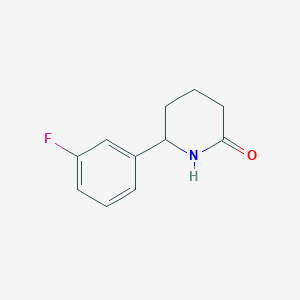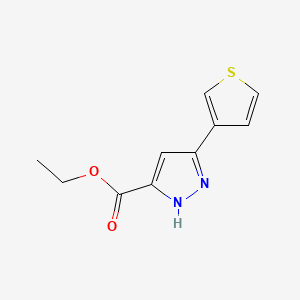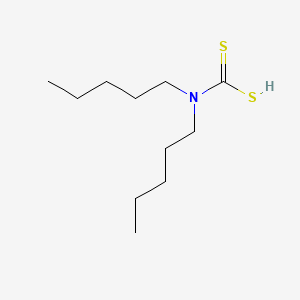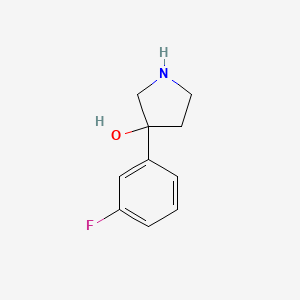
3-(3-Fluorophenyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of a strong base like sodium hydride and a suitable nucleophile.
Major Products:
Oxidation: Formation of 3-(3-Fluorophenyl)pyrrolidin-3-one.
Reduction: Formation of 3-(3-Hydroxyphenyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied. Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar ring structure but lacking the fluorophenyl and hydroxyl groups.
3-(3-Hydroxyphenyl)pyrrolidin-3-ol: A similar compound where the fluorine atom is replaced with a hydroxyl group.
3-(3-Chlorophenyl)pyrrolidin-3-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness: 3-(3-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity in medicinal applications.
Propiedades
Número CAS |
1245648-01-4 |
|---|---|
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10/h1-3,6,12-13H,4-5,7H2 |
Clave InChI |
REQRIBDNGWXWFI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(C2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


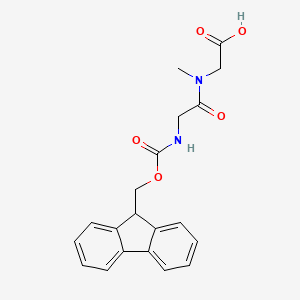
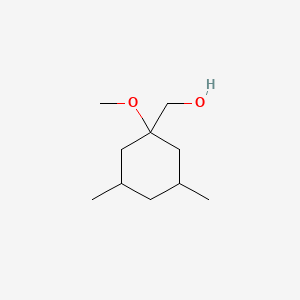
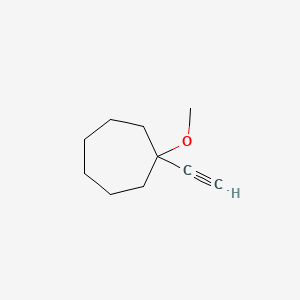
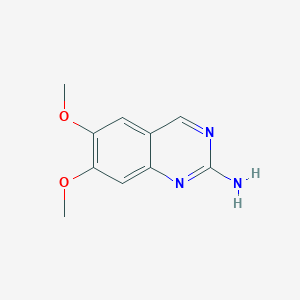



![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
